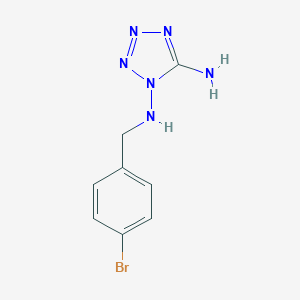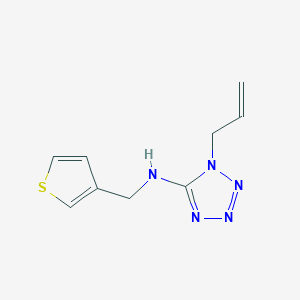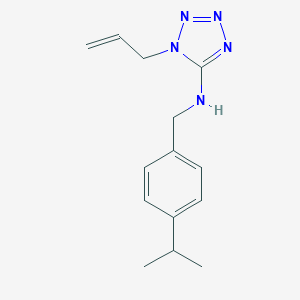![molecular formula C19H21NO3 B276653 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine, also known as BDCAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDCAA is a cyclopropane derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine is not fully understood. It has been suggested that N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. It has also been found to inhibit the activity of Akt and mTOR signaling pathways, which are involved in cancer growth.
Biochemical and Physiological Effects:
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has also been found to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and cancer growth. In addition, N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has been found to induce apoptosis in cancer cells and reduce the growth of tumors.
实验室实验的优点和局限性
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in animal studies. However, there are some limitations to using N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and long-term safety.
未来方向
There are several future directions for research on N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine. One area of research is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research is to study its potential therapeutic applications in animal models of cancer and inflammatory diseases. Additionally, more research is needed to determine its potential side effects and long-term safety before it can be considered as a drug candidate for human use.
In conclusion, N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine is a promising compound that has potential therapeutic applications in cancer and inflammatory diseases. Its synthesis method has been optimized to achieve a high yield and purity, and it has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and determine its potential as a drug candidate for human use.
合成方法
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has been synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-methanol with 4-(bromomethyl)benzyl chloride to form the intermediate compound. The intermediate compound is then reacted with cyclopropanamine to form N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine. The synthesis method of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has been optimized to achieve a high yield and purity of the compound.
科学研究应用
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and pain in animal models of arthritis. N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine has the potential to be used as a drug candidate for the treatment of cancer and inflammatory diseases.
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C19H21NO3/c1-6-17(7-2-14(1)12-20-16-4-5-16)23-13-15-3-8-18-19(11-15)22-10-9-21-18/h1-3,6-8,11,16,20H,4-5,9-10,12-13H2 |
InChI 键 |
PVFAREXHOCAASH-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2=CC=C(C=C2)OCC3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
C1CC1NCC2=CC=C(C=C2)OCC3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)

![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)
